molecular formula C9H10N2O2S B3049328 N-(cyanomethyl)-4-methylbenzenesulfonamide CAS No. 20228-87-9

N-(cyanomethyl)-4-methylbenzenesulfonamide

Cat. No. B3049328
CAS RN: 20228-87-9
M. Wt: 210.26 g/mol
InChI Key: KOOBRRKKRKKSMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(cyanomethyl)-4-methylbenzenesulfonamide”, such as N-cyanoacetamides, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

The chemical reactivity of compounds similar to “N-(cyanomethyl)-4-methylbenzenesulfonamide”, such as N-cyanoacetamides, has been studied. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis Applications

N-(Cyanomethyl)-4-methylbenzenesulfonamide is prominently used in chemical synthesis. Anbarasan et al. (2011) demonstrated its use as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides, showcasing its role in the efficient synthesis of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011). Additionally, Ayres et al. (2017) developed a method for deoxycyanamidation of alcohols using N-(cyanomethyl)-4-methylbenzenesulfonamide, highlighting its versatility in synthesizing tertiary cyanamides (Ayres, Ashford, Stöckl, Prudhomme, Ling, Platts, & Morrill, 2017).

Antimicrobial and Antiproliferative Agents

Shimaa M. Abd El-Gilil (2019) explored the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, examining their effectiveness as antimicrobial and antiproliferative agents. This study emphasizes the compound's potential in medicinal chemistry (Abd El-Gilil, 2019).

Crystallographic and Structural Studies

The compound has been a subject of interest in crystallographic studies. Nirmala and Gowda (1981) conducted a structure determination of a related compound, offering insights into its molecular arrangement and stability (Nirmala & Gowda, 1981). Additionally, Stenfors and Ngassa (2020) synthesized N-allyl-N-benzyl-4-methylbenzenesulfonamide, characterizing it through crystallographic means, which could provide a basis for further material science research (Stenfors & Ngassa, 2020).

Computational Studies

Murthy et al. (2018) conducted a comprehensive computational study on a related sulfonamide molecule, contributing to the understanding of its electronic and structural properties. This study is significant for theoretical chemistry and material science (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).

properties

IUPAC Name

N-(cyanomethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOBRRKKRKKSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389389
Record name N-Cyanomethyl-4-methyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-4-methylbenzenesulfonamide

CAS RN

20228-87-9
Record name N-Cyanomethyl-4-methyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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